4,4'-Methylenedibenzaldehyde
Overview
Description
4,4’-Methylenedibenzaldehyde is an organic compound with the molecular formula C15H12O2. It is a derivative of benzaldehyde, where two benzaldehyde units are connected by a methylene bridge at the para positions. This compound is known for its applications in various chemical syntheses and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Methylenedibenzaldehyde can be synthesized through several methods. One common method involves the condensation of benzaldehyde with formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
2C6H5CHO+CH2O→C6H4(CHO)2CH2
The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenedibenzaldehyde often involves similar condensation reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically isolated through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenedibenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4,4’-Methylenedibenzoic acid.
Reduction: It can be reduced to form 4,4’-Methylenedibenzyl alcohol.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of aldehyde groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
Oxidation: 4,4’-Methylenedibenzoic acid.
Reduction: 4,4’-Methylenedibenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4,4’-Methylenedibenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: It is used in the production of resins, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Methylenedibenzaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various chemical reactions. The methylene bridge between the benzaldehyde units also allows for unique reactivity patterns compared to other aldehydes.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simpler aldehyde with a single benzene ring.
4,4’-Methylenedianiline: Similar structure but with amine groups instead of aldehyde groups.
4,4’-Methylenedibenzoic acid: The oxidized form of 4,4’-Methylenedibenzaldehyde.
Uniqueness
4,4’-Methylenedibenzaldehyde is unique due to the presence of two aldehyde groups connected by a methylene bridge. This structure allows for distinct reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
4-[(4-formylphenyl)methyl]benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-10-14-5-1-12(2-6-14)9-13-3-7-15(11-17)8-4-13/h1-8,10-11H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDOLJWVDBMASK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304423 | |
Record name | 4,4′-Methylenebis[benzaldehyde] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67-37-8 | |
Record name | 4,4′-Methylenebis[benzaldehyde] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4′-Methylenebis[benzaldehyde] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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